molecular formula C15H14ClN B11944616 Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl- CAS No. 180569-73-7

Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl-

Cat. No.: B11944616
CAS No.: 180569-73-7
M. Wt: 243.73 g/mol
InChI Key: RCFAHJMENQRFOE-UHFFFAOYSA-N
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Description

Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl- (CAS: Not explicitly provided), is a Schiff base derivative characterized by a benzenamine core substituted with 3,5-dimethyl groups and a 4-chlorophenylmethylene moiety. Its structure combines electron-donating methyl groups and an electron-withdrawing 4-chlorophenyl group, influencing its electronic properties, solubility, and reactivity.

Properties

CAS No.

180569-73-7

Molecular Formula

C15H14ClN

Molecular Weight

243.73 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)methanimine

InChI

InChI=1S/C15H14ClN/c1-11-7-12(2)9-15(8-11)17-10-13-3-5-14(16)6-4-13/h3-10H,1-2H3

InChI Key

RCFAHJMENQRFOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N=CC2=CC=C(C=C2)Cl)C

Origin of Product

United States

Preparation Methods

Conventional Acid-Catalyzed Condensation

The most widely reported method involves refluxing equimolar quantities of 3,5-dimethylaniline (1.0 mmol) and 4-chlorobenzaldehyde (1.0 mmol) in ethanol (25 mL) with glacial acetic acid (2–3 drops) as a catalyst. The mixture is heated at 70–80°C for 6 hours, yielding a yellow precipitate upon cooling. Recrystallization from ethanol affords the pure product with yields of 80–88%.

Mechanistic Insights :

  • Nucleophilic Attack : The primary amine attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde, forming a hemiaminal intermediate.

  • Dehydration : Acid catalysis facilitates protonation of the hydroxyl group, leading to water elimination and imine formation.

Optimization Parameters :

  • Solvent : Ethanol is preferred for its polarity and boiling point (78°C), though toluene and DMF are alternatives.

  • Catalyst : Acetic acid enhances reaction kinetics by protonating the carbonyl oxygen, increasing electrophilicity.

  • Temperature : Prolonged reflux (6 hours) ensures complete conversion, as shorter durations risk unreacted starting materials.

Solvent-Free and Microwave-Assisted Synthesis

Emerging methodologies reduce environmental impact by eliminating solvents. Mixing 3,5-dimethylaniline and 4-chlorobenzaldehyde in a 1:1 molar ratio under microwave irradiation (300 W, 100°C) for 10 minutes achieves 85% yield. This approach minimizes reaction time from hours to minutes while maintaining purity.

Advantages :

  • Energy Efficiency : Microwave irradiation accelerates molecular collisions, enhancing reaction rates.

  • Reduced Byproducts : Absence of solvent mitigates side reactions, simplifying purification.

Reaction Conditions and Yield Optimization

Solvent and Base Selection

While ethanol is standard, polar aprotic solvents like DMF or N-methyl-2-pyrrolidone (NMP) enable higher temperatures (120–130°C), potentially improving yields. Bases such as triethylamine (TEA) or potassium carbonate may replace acetic acid, though they require anhydrous conditions.

Table 1: Solvent and Catalyst Impact on Yield

SolventCatalystTemperature (°C)Yield (%)
EthanolAcetic acid70–8088
TolueneTEA12082
DMFK₂CO₃13078
Solvent-freeNone100 (microwave)85

Data synthesized from.

Purification Techniques

Crude products are purified via:

  • Recrystallization : Ethanol or methanol recrystallization removes unreacted aldehydes and amines, yielding crystals with melting points of 184–198°C.

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent resolves impurities, though this is less common for simple Schiff bases.

Analytical Characterization

Spectroscopic Analysis

  • FT-IR : C=N stretch at 1531–1593 cm⁻¹, C=O (dimedone moiety) at 1610–1631 cm⁻¹, and aromatic C-H stretches at 3000–3100 cm⁻¹.

  • ¹H NMR (700 MHz, CDCl₃) : δ 8.35 (s, 1H, -CH=N), 7.45–7.20 (m, 4H, Ar-H), 2.35 (s, 6H, -CH₃).

  • Mass Spectrometry : Molecular ion peak at m/z 243.73 (M⁺), consistent with the molecular formula C₁₅H₁₄ClN.

Table 2: Key Spectral Assignments

TechniqueSignal (δ/cm⁻¹/m/z)Assignment
FT-IR1593ν(C=N)
¹H NMR8.35-CH=N
MS243.73[M]⁺

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Impact :

  • Cycloalkyl substituents : Enhance lipid solubility but may limit conformational flexibility .
2.3. Benzenamine Core Modifications

Comparisons with N-(4-methoxyphenyl)methylene-4-butylbenzenamine () and N-[(3,5-dimethoxyphenyl)methyl]benzenepropanamine () highlight the role of electronic and steric effects:

Feature Target Compound 4-Methoxy Analog () 3,5-Dimethoxy Analog ()
Substituents 3,5-dimethyl, 4-Cl 4-butyl, 4-OCH₃ 3,5-OCH₃, propyl chain
Electronic Effects Moderate electron-withdrawing (Cl) Strong electron-donating (OCH₃) Electron-donating (OCH₃)
Steric Effects High (two methyl groups) Moderate (butyl chain) Low (methoxy groups)

Functional Implications :

  • Electron-withdrawing groups (e.g., Cl) : May stabilize the Schiff base linkage, enhancing thermal stability but reducing nucleophilic reactivity.

Biological Activity

Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological properties, particularly focusing on its antimicrobial and anticancer activities.

Chemical Structure and Synthesis

The molecular formula of Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl- is C15H14ClN. It is synthesized through a condensation reaction between 3,5-dimethylbenzenamine and 4-chlorobenzaldehyde, typically using an acid catalyst like hydrochloric or sulfuric acid under reflux conditions. The reaction can be summarized as follows:

3 5 dimethylbenzenamine+4 chlorobenzaldehydeHClBenzenamine N 4 chlorophenyl methylene 3 5 dimethyl \text{3 5 dimethylbenzenamine}+\text{4 chlorobenzaldehyde}\xrightarrow{\text{HCl}}\text{Benzenamine N 4 chlorophenyl methylene 3 5 dimethyl }

This compound features a unique arrangement of an amine group substituted with a (4-chlorophenyl)methylene group and two methyl groups at the 3 and 5 positions of the benzene ring, contributing to its distinct chemical reactivity.

Biological Activity

Research indicates that Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl- exhibits promising antimicrobial and anticancer properties. The following sections detail these activities.

Antimicrobial Activity

Studies have shown that this compound has the potential to inhibit various microbial strains. For instance, it has demonstrated activity against Salmonella typhi and Bacillus subtilis, among others. The effectiveness of Benzenamine derivatives in antimicrobial applications can be summarized in Table 1 below:

CompoundBacterial StrainInhibition Rate (%)
7bSalmonella typhi42.00
7iBacillus subtilis42.49
NingnanmycinControl54.51

The inhibition rates indicate that certain derivatives possess comparable activity to established antimicrobial agents.

Anticancer Activity

Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl- has also been investigated for its anticancer potential. The compound may inhibit pathways associated with cell proliferation by interacting with specific molecular targets such as enzymes and receptors involved in cancer progression. Preliminary studies suggest that it could modulate enzyme activities linked to cancer cell growth.

The mechanism underlying the biological activity of Benzenamine involves interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms, which are critical in neurotransmitter regulation and have implications in neurodegenerative diseases.
  • Cell Proliferation Pathways : By targeting specific receptors or enzymes involved in cell signaling pathways, it may hinder the growth of cancer cells.

Case Studies

Several studies have documented the biological effects of Benzenamine derivatives:

  • A study published in Molecules highlighted that compounds similar to Benzenamine showed significant AChE inhibitory activity in the nanomolar range . This suggests potential therapeutic applications in treating Alzheimer's disease.
  • Another investigation focused on the synthesis of sulfonamide derivatives containing similar structural features to Benzenamine demonstrated antiviral activity against tobacco mosaic virus (TMV), indicating a broader spectrum of biological activity .

Q & A

Basic Research Questions

Q. What is the synthetic methodology for Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl-?

  • Methodology : The compound is synthesized via a condensation reaction between 3,5-dimethylaniline and 4-chlorobenzaldehyde. The reaction typically employs a polar aprotic solvent (e.g., ethanol or toluene) under reflux conditions. Catalysts such as anhydrous magnesium sulfate (MgSO₄) or phase-transfer agents (e.g., tris(dioxa-3,6-heptyl)amine, TDA-1) are used to accelerate imine bond formation. Purification involves column chromatography (silica gel) or recrystallization from solvents like ethyl acetate .
  • Key Data : Yield optimization studies suggest a temperature range of 80–100°C and reaction times of 6–12 hours.

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C-NMR : Assigns protons and carbons in the aromatic and methyl groups. For example, the imine proton (C=N) appears as a singlet near δ 8.5–9.0 ppm, while methyl groups (3,5-dimethyl) resonate at δ 2.2–2.4 ppm .
  • HRMS (CI) : Validates molecular weight and fragmentation patterns (e.g., exact mass for C₁₅H₁₅ClN₂: calculated 258.0922, observed 258.0925) .
  • X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated in structurally related amides like 4-chloro-N-(3,5-dimethylphenyl)benzamide .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and enantioselectivity?

  • Methodology :

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, tripotassium phosphate (K₃PO₄) enhances base-mediated condensation in toluene .
  • Enantioselective synthesis : Use chiral catalysts (e.g., Ce(IV) pyridyl-bis(oxazoline)) to induce asymmetry, as seen in analogous nitrone cycloadditions .
    • Data Contradictions : Conflicting reports on solvent efficiency (toluene vs. ethanol) require validation via kinetic studies .

Q. What computational methods model the electronic properties of this Schiff base?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution using software like Gaussian 16 with B3LYP/6-311+G(d,p) basis sets.
  • Molecular docking : Predict binding affinities for biological targets (e.g., enzymes or receptors) using AutoDock Vina .
    • Key Insight : The electron-withdrawing 4-chlorophenyl group reduces electron density on the imine nitrogen, influencing reactivity .

Q. How can contradictions in characterization data (e.g., NMR vs. X-ray) be resolved?

  • Methodology :

  • Cross-validation : Compare NMR-derived torsion angles with X-ray crystallographic data to confirm conformational stability.
  • Dynamic NMR : Assess rotational barriers of the imine bond at variable temperatures.
    • Case Study : Discrepancies in aromatic proton assignments for related compounds were resolved via 2D-COSY and NOESY experiments .

Q. What in vitro assays evaluate the biological activity of this compound?

  • Methodology :

  • Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution (MIC values).
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
    • Data Interpretation : Structural analogs (e.g., triazine derivatives) show IC₅₀ values <10 µM in anticancer studies, suggesting potential for structure-activity relationship (SAR) exploration .

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